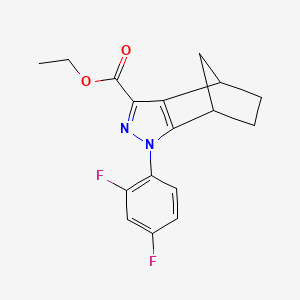
Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable precursor.
Introduction of the Difluorophenyl Group: The 2,4-difluorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable fluorinated reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts, solvents, and temperature control.
Analyse Chemischer Reaktionen
Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Wirkmechanismus
The mechanism of action of Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate can be compared with other indazole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
2,4-Difluoroacetophenone: A simpler compound with a difluorophenyl group but lacking the indazole core.
Thiazole derivatives: Compounds with a different heterocyclic core but similar biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Biologische Aktivität
Ethyl 1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H28F2N4O2
- Molecular Weight : 430.49 g/mol
- CAS Number : 132961-05-8
The compound exhibits various biological activities primarily attributed to its structural features. The presence of the difluorophenyl group enhances its interaction with biological targets, potentially influencing receptor binding and enzyme inhibition.
Biological Activities
-
Anticancer Activity :
- In vitro studies have demonstrated that derivatives of indazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against human breast cancer cell lines (e.g., MCF-7) and colon carcinoma (HCT-116) .
- Antimicrobial Activity :
- Neuropharmacological Effects :
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Screening
A study evaluated a series of indazole derivatives for anticancer activity against several cell lines. This compound was included in the screening and demonstrated potent cytotoxicity against MCF-7 cells with an IC50 value of approximately 27.3 μM. This suggests that modifications to the indazole structure can enhance anticancer efficacy.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of related indazole compounds. The study revealed that certain derivatives exhibited superior activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics like chloramphenicol. This highlights the potential for developing new antimicrobial agents based on this chemical scaffold.
Eigenschaften
Molekularformel |
C17H16F2N2O2 |
|---|---|
Molekulargewicht |
318.32 g/mol |
IUPAC-Name |
ethyl 3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylate |
InChI |
InChI=1S/C17H16F2N2O2/c1-2-23-17(22)15-14-9-3-4-10(7-9)16(14)21(20-15)13-6-5-11(18)8-12(13)19/h5-6,8-10H,2-4,7H2,1H3 |
InChI-Schlüssel |
KENDJBLHCCYMRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN(C2=C1C3CCC2C3)C4=C(C=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















